(-)-peloruside A

Description

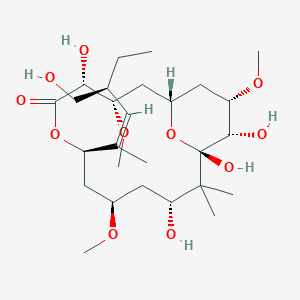

Structure

3D Structure

Properties

CAS No. |

257939-61-0 |

|---|---|

Molecular Formula |

C27H48O11 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1 |

InChI Key |

NETARJWZTMGMRM-JRTPPQMASA-N |

Isomeric SMILES |

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

Canonical SMILES |

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (-)-Peloruside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Peloruside A, a potent microtubule-stabilizing agent, was first isolated from the New Zealand marine sponge Mycale hentscheli. This 16-membered macrolide has demonstrated significant cytotoxic and antimitotic activities, positioning it as a compound of interest for oncological research. Unlike the taxanes, this compound binds to a distinct site on β-tubulin, suggesting a potential therapeutic advantage in overcoming taxane (B156437) resistance. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Discovery and Source Organism

This compound was first reported in 2000, isolated from the marine sponge Mycale hentscheli, collected from Pelorus Sound, New Zealand.[1][2] This sponge is also the source of other bioactive compounds, including mycalamide A and pateamine, which have different structures and mechanisms of action.[1] The limited availability of this compound from its natural source has spurred significant efforts in its total synthesis.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a variety of spectroscopic methods.[1] While the initial isolation papers designated the natural product as this compound, indicating it is levorotatory, a specific value for its optical rotation was not definitively reported due to the small sample size.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈O₁₁ | [4] |

| Molecular Weight | 548.7 g/mol | [4] |

| Appearance | Colorless film | [3] |

| Optical Rotation [α]D | Levorotatory | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 174.0 | - |

| 2 | 78.5 | 3.65 (d, 1.0) |

| 3 | 85.9 | 3.01 (d, 1.0) |

| 4 | 36.1 | 2.15 (m) |

| 5 | 98.4 | 4.61 (d, 2.0) |

| 6 | 41.2 | 1.85 (m) |

| 7 | 81.1 | 3.15 (dd, 9.0, 2.0) |

| 8 | 45.1 | 1.95 (m) |

| 9 | 108.2 | - |

| 10 | 40.2 | - |

| 11 | 75.1 | 3.85 (d, 9.0) |

| 12 | 34.5 | 1.70 (m) |

| 13 | 80.1 | 3.45 (dd, 9.0, 2.0) |

| 14 | 77.9 | 3.90 (d, 2.0) |

| 15 | 73.2 | 4.10 (m) |

| 16 | 136.1 | 5.05 (d, 9.0) |

| 17 | 131.1 | - |

| 18 | 39.8 | 2.25 (m) |

| 19 | 66.9 | 3.64 (dd, 10.5, 4.0), 3.36 (t, 10.5) |

| 20 | 28.1 | 0.95 (d, 7.0) |

| 21 | 11.5 | 1.05 (t, 7.5) |

| 22 | 27.8 | 1.10 (s) |

| 23 | 17.5 | 1.00 (s) |

| 3-OCH₃ | 56.1 | 3.31 (s) |

| 7-OCH₃ | 55.7 | 3.38 (s) |

| 13-OCH₃ | 59.1 | 3.48 (s) |

Note: NMR data is adapted from available literature and may be subject to minor variations based on experimental conditions.

Isolation Methodology

The following is a representative protocol for the isolation of peloruside compounds from Mycale hentscheli, adapted from the isolation of peloruside B.[3]

Extraction

-

Freeze the collected sponge material (Mycale hentscheli).

-

Cut the frozen sponge into small segments.

-

Extract the sponge material twice with methanol (B129727) (MeOH) for 24 hours for each extraction.

-

Combine the methanolic extracts.

Chromatographic Purification

-

Load the combined methanolic extract onto a Diaion HP20 poly(styrene-divinylbenzene) bead column pre-equilibrated with MeOH.

-

Wash the column with deionized water to remove salts and highly polar components.

-

Elute the column with a stepwise gradient of acetone (B3395972) in water. A fraction containing pelorusides is typically eluted with approximately 55% acetone in water.

-

Concentrate the peloruside-containing fraction to dryness to yield a crude oil.

-

Further purify the crude oil using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Caption: A simplified workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antimitotic activity against a range of cancer cell lines.[5][6] Its primary mechanism of action is the stabilization of microtubules, similar to paclitaxel (B517696).[5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[5][6]

Microtubule Stabilization

This compound binds to β-tubulin, but at a site distinct from that of taxanes, epothilones, and laulimalide.[7] This unique binding site suggests that it may be effective against cancer cells that have developed resistance to other microtubule-stabilizing agents.

Cell Cycle Arrest and Apoptosis

By stabilizing microtubules, this compound disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[6] Interestingly, studies on microtubule-stabilizing agents suggest that the subsequent apoptosis can be caspase-independent.[8][9] In this pathway, lysosomal membrane permeabilization and the release of proteases like cathepsin B play a crucial role in executing cell death.[1][8]

Caption: Signaling pathway of this compound-induced cell death.

Conclusion

This compound is a marine-derived macrolide with significant potential as an anticancer agent. Its unique microtubule-stabilizing properties and distinct binding site on β-tubulin make it a valuable lead compound for the development of new chemotherapeutics, particularly for drug-resistant cancers. Further research into its synthesis and a more detailed elucidation of its downstream signaling pathways will be crucial for its translation into clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An enantioselective total synthesis of (+)-peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective total synthesis of peloruside A: a potent microtubule stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin B mediates caspase-independent cell death induced by microtubule stabilizing agents in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Marine Source of (-)-Peloruside A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing, isolation, and biosynthesis of (-)-peloruside A, a potent microtubule-stabilizing agent with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and a visualization of its proposed biosynthetic pathway from its natural marine sponge host.

Executive Summary

This compound, a 16-membered macrolide, is a promising anti-cancer agent originally isolated from the marine sponge Mycale hentscheli.[1][2] This document outlines the exclusive natural sourcing of this valuable compound from this specific sponge species found in the coastal waters of New Zealand.[1][2][3][4] It details the extraction and purification processes, providing a comprehensive experimental protocol for its isolation. Furthermore, it presents a summary of the reported yields of peloruside A and its naturally occurring analogue, peloruside B, and illustrates the proposed biosynthetic pathway, which is believed to occur in a bacterial symbiont of the sponge.

Natural Source and Quantification

The primary and exclusive natural source of this compound identified to date is the marine sponge Mycale hentscheli.[1][2][3][4] This sponge is also the source of other bioactive congeners, including peloruside B and E.[5][6][7][8][9][10] The production of these compounds is attributed to a multiproducer microbiome within the sponge, where different bacterial symbionts are thought to be responsible for the biosynthesis of various bioactive molecules.[5][11][12]

Quantitative Yield Data

The isolation of peloruside A from its natural source is a low-yield process. The following table summarizes the reported yields of peloruside A and its congener, peloruside B, from the wet weight of the Mycale hentscheli sponge, as documented in scientific literature.

| Compound | Sponge Wet Weight (g) | Yield (mg) | Yield (%) | Reference |

| This compound | 230 | 1.1 | 0.00048% | [5] |

| Peloruside B | 230 | 0.327 | 0.00014% | [5] |

Experimental Protocols: Isolation of this compound

The following protocol is a detailed methodology for the extraction and purification of this compound from the marine sponge Mycale hentscheli. This protocol is adapted from the successful isolation of peloruside A and B as described in the scientific literature.[5]

1. Extraction

-

1.1. Sample Preparation: Cut the freshly collected or frozen sponge material (Mycale hentscheli) into small segments.

-

1.2. Maceration and Extraction: Place the sponge segments in a suitable vessel and add methanol (B129727) (MeOH) to fully immerse the material. Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.

-

1.3. Solvent Collection: Decant the methanol extract.

-

1.4. Re-extraction: Repeat the extraction process (steps 1.2 and 1.3) with a fresh portion of methanol to ensure exhaustive extraction of the secondary metabolites.

-

1.5. Pooling of Extracts: Combine the methanol extracts from all extraction steps.

2. Initial Fractionation: Solid-Phase Extraction (SPE)

-

2.1. Adsorbent Loading: Load the combined methanolic extract onto a column packed with HP20 Diaion® polystyrene divinylbenzene (B73037) (PSDVB) resin.

-

2.2. Desalting: Wash the column with deionized water to remove salts and highly polar impurities.

-

2.3. Elution: Elute the column with a stepwise gradient of acetone (B3395972) (Me₂CO) in water. A typical elution profile is as follows:

-

20% Me₂CO in H₂O

-

55% Me₂CO in H₂O

-

55% Me₂CO in 0.2 M NH₄OH

-

55% Me₂CO in 0.2 M NH₄OH adjusted to pH 4 with acetic acid (AcOH)

-

-

2.4. Fraction Collection: Collect each fraction separately. The fraction containing peloruside A (typically the 55% Me₂CO/H₂O fraction) should be identified by analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

2.5. Concentration: Concentrate the target fraction to dryness under reduced pressure to yield a crude extract.

3. Chromatographic Purification

-

3.1. Reversed-Phase Chromatography:

-

Stationary Phase: C18-functionalized silica (B1680970) gel.

-

Mobile Phase: A gradient of methanol (MeOH) in water (H₂O).

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the methanol/water gradient, collecting fractions. Monitor the fractions by TLC or HPLC to identify those containing peloruside A.

-

-

3.2. Normal-Phase Chromatography:

-

Stationary Phase: Diol-functionalized silica gel.

-

Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) in dichloromethane (B109758) (CH₂Cl₂) or isopropanol (B130326) in n-hexane.

-

Procedure: Pool and concentrate the peloruside A-containing fractions from the reversed-phase step. Redissolve the residue and subject it to normal-phase chromatography. Elute with the chosen mobile phase gradient, collecting and analyzing fractions as before.

-

-

3.3. High-Performance Liquid Chromatography (HPLC):

-

Column: A semi-preparative or preparative reversed-phase HPLC column (e.g., C18).

-

Mobile Phase: An isocratic or gradient system of acetonitrile or methanol in water.

-

Procedure: Further purify the fractions containing peloruside A by HPLC to yield the pure compound.

-

4. Structural Elucidation

-

Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

Visualization of the Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to be carried out by a polyketide synthase (PKS) pathway within a bacterial symbiont of Mycale hentscheli. The following diagram illustrates a simplified model of the proposed biosynthetic gene cluster (pel) and the sequential assembly of the peloruside backbone.

Caption: Proposed polyketide synthase (PKS) pathway for this compound biosynthesis.

This guide serves as a foundational resource for the scientific community engaged in the research and development of this compound and other marine natural products. The provided data and protocols are intended to facilitate further investigation into the therapeutic applications of this potent molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. niwa.co.nz [niwa.co.nz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - Developing a scalable synthesis of Peloruside A - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 8. jsmcentral.org [jsmcentral.org]

- 9. Peloruside B, a potent antitumor macrolide from the New Zealand marine sponge Mycale hentscheli: isolation, structure, total synthesis, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cib.csic.es [cib.csic.es]

- 12. NMR determination of the bioactive conformation of peloruside A bound to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intrigue: (-)-Peloruside A's Unique Mechanism of Action on Microtubules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Peloruside A, a natural macrolide isolated from the marine sponge Mycale hentscheli, has emerged as a potent microtubule-stabilizing agent with significant potential in oncology and beyond. Its unique mechanism of action, distinct from classical taxanes like paclitaxel, offers a promising avenue to overcome drug resistance and provides a valuable tool for dissecting the complexities of microtubule dynamics. This technical guide delves into the core of this compound's interaction with microtubules, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

The Core Mechanism: A Novel Binding Site and Allosteric Stabilization

This compound exerts its biological effects by binding directly to β-tubulin, a fundamental component of microtubules. Unlike taxanes, which bind to a pocket on the luminal side of the microtubule, this compound occupies a distinct, non-taxoid site on the exterior of the β-tubulin subunit. This external binding site is shared with or overlaps that of another marine-derived macrolide, laulimalide.

The binding of this compound to this novel site induces a conformational change in the tubulin dimer, promoting microtubule polymerization and suppressing their inherent dynamic instability. This stabilization is achieved through a unique allosteric mechanism that involves interactions at the inter-dimer and intra-dimer interfaces, as well as with protofilament contacts. This mode of action leads to the hyperstabilization of microtubules, disrupting the delicate balance required for proper mitotic spindle formation and function, ultimately resulting in a G2/M phase cell cycle arrest and induction of apoptosis.

A key advantage of its distinct binding site is its efficacy against cancer cell lines that have developed resistance to taxanes through mutations in the paclitaxel-binding site or overexpression of the P-glycoprotein (P-gp) drug efflux pump. Furthermore, this compound exhibits a synergistic cytotoxic effect when used in combination with taxoid-site drugs, suggesting a potential for combination therapies.

Quantitative Insights into this compound's Activity

The potency of this compound has been quantified across various cellular and biochemical assays. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | 20 (Mitotic Block) | |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.1 (Cell Migration) | |

| MCF7 | Human Breast Adenocarcinoma | 3.8 (Proliferation) | |

| MCF7 | Human Breast Adenocarcinoma | 25 (G2/M Block) | |

| HL-60 | Human Promyelocytic Leukemia | 7 | |

| P388 | Murine Leukemia | 18 | |

| A2780 (1A9) | Human Ovarian Carcinoma | ~5-40 (Proliferation) | |

| NSCLC Panel | Non-Small Cell Lung Cancer | 6 - 60 |

Table 2: Comparative IC50 Values of this compound and Paclitaxel

| Cell Line | Effect | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |

| HUVEC | Mitotic Block | 20 | 8 | |

| HUVEC | Cell Migration | 0.1 | 0.65 | |

| HL-60 | Proliferation | 7 | 22 |

Table 3: Effect of this compound on Microtubule Dynamics in Live Cells

| Cell Line | Parameter | Control | 0.25 nM Peloruside A | 25 nM Peloruside A | Reference |

| HUVEC | Dynamicity (µm/min) | 5.87 ± 0.43 | 2.32 ± 0.26 | - | |

| HUVEC | Pause Duration (%) | 47.3 ± 5.6 | 79.4 ± 2.4 | - | |

| HUVEC | Catastrophe Frequency (events/min) | 2.02 ± 0.21 | 1.21 ± 0.15 | - | |

| HUVEC | Rescue Frequency (events/min) | 5.94 ± 0.59 | 7.78 ± 1.05 | - | |

| MCF7 | Dynamicity Inhibition (%) | - | - | 45 | |

| MCF7 | Growth Rate Reduction (%) | - | - | 24 | |

| MCF7 | Growth Length Reduction (%) | - | - | 41 | |

| MCF7 | Time in Pause Increase (%) | - | - | 53 |

Table 4: Biochemical Parameters of this compound

| Parameter | Value | Condition | Reference |

| Apparent Kd | 0.35 µM | Binding to preformed tubulin polymer | |

| Ccrit (Tubulin Polymerization) | 11 µM | MAP-free in vitro system | |

| Ccrit (Tubulin Polymerization) - Paclitaxel | 4 µM | MAP-free in vitro system |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Pre-warmed 96-well half-area plates

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mix on ice.

-

Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and DMSO in General Tubulin Buffer at 10x the final desired concentration.

-

Assay Setup: Pipette 10 µL of the 10x compound dilutions into the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the steady-state polymer mass can be determined.

Microtubule Co-sedimentation Assay

This assay is used to determine if a compound binds directly to microtubules. The principle is that if a compound binds to microtubules, it will co-pellet with them upon centrifugation.

Materials:

-

Purified tubulin

-

BRB80 buffer (80 mM PIPES-KOH, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

-

GTP solution (100 mM)

-

Taxol (for stabilizing microtubules)

-

This compound

-

Glycerol cushion (e.g., 40% glycerol in BRB80)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

-

Antibodies against β-tubulin

Procedure:

-

Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in BRB80 buffer supplemented with 1 mM GTP by incubating at 37°C for 30 minutes. Stabilize the microtubules by adding taxol to a final concentration of 20 µM.

-

Binding Reaction: Incubate the taxol-stabilized microtubules with this compound at various concentrations for 30 minutes at 37°C.

-

Centrifugation: Layer the reaction mixture over a warm glycerol cushion in an ultracentrifuge tube. Centrifuge at a high speed (e.g., 100,000 x g) for 20 minutes at 25°C to pellet the microtubules.

-

Sample Collection: Carefully collect the supernatant. Wash the pellet with warm BRB80 buffer and then resuspend it in an equal volume of buffer.

-

Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for β-tubulin to determine the amount of tubulin in each fraction. An increase in the amount of tubulin in the pellet in the presence of the compound indicates stabilization.

Cell-Based Assays

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells, including any detached cells in the medium.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

chemical structure and stereochemistry of (-)-peloruside A

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Peloruside A

Introduction

This compound is the unnatural enantiomer of the potent microtubule-stabilizing agent, (+)-peloruside A. The natural product was first isolated from the New Zealand marine sponge Mycale hentscheli[1][2]. As a member of the macrolide family, peloruside A has garnered significant interest from the scientific community due to its potent cytotoxic activity against a range of cancer cell lines, which it achieves by arresting cells in the G2-M phase of the cell cycle and inducing apoptosis[1][3]. Its mechanism of action is similar to that of paclitaxel, yet it binds to a distinct, non-taxoid site on β-tubulin, making it a valuable lead compound for the development of new anticancer agents that can overcome taxane (B156437) resistance[4][5]. This guide provides a detailed overview of the .

Chemical Structure

This compound is a 16-membered polyoxygenated macrolide.[6] Its molecular formula is C₂₇H₄₈O₁₁[7]. The structure features a tetrahydropyran (B127337) ring embedded within the macrolactone framework, a gem-dimethyl group, and a functionalized side chain containing a Z-configured trisubstituted double bond[6][8]. It is a cyclic hemiketal and possesses multiple hydroxyl and methoxy (B1213986) functional groups[7].

The IUPAC name for this compound is (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one[9].

Caption: Figure 1. 2D representation of the chemical structure of this compound.

Stereochemistry

This compound possesses a complex stereochemical architecture with 11 stereogenic centers and one Z-configured double bond. The absolute configuration of the natural (+)-enantiomer was determined through extensive NMR spectroscopic analysis and ultimately confirmed by enantioselective total synthesis[6][10]. The synthesis of the unnatural (-)-enantiomer further solidified this assignment[11].

The absolute stereochemistry of this compound is as follows: 2S, 3R, 5R, 7R, 8R, 9R, 11S, 13S, 15S, 18R. The double bond between C16 and C17 has a Z-configuration[6]. The relative stereochemistry was elucidated using Nuclear Overhauser Effect (NOE) correlations from 2D NMR experiments, which provided insights into the spatial proximity of various protons within the macrolide ring and side chain[6].

Quantitative Data

Spectroscopic and biological activity data are crucial for the characterization and evaluation of this compound. While most literature reports focus on the natural (+)-peloruside A, the NMR and mass spectrometry data for the (-) enantiomer are identical, with the exception of the specific rotation, which is equal in magnitude but opposite in sign.

Table 1: Physicochemical Properties of Peloruside A

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈O₁₁ | [6][7] |

| Molecular Weight | 548.7 g/mol | [7] |

| Specific Rotation [α]²³_D_ | +15.1 (c 0.1, CH₂Cl₂) for (+)-Peloruside A | [12] |

| Appearance | White solid | [6] |

Table 2: Biological Activity of Peloruside A

| Activity | Cell Line | IC₅₀ (nM) | Reference |

| Cell Division Inhibition | Human Endothelial Cells | 20.0 | [13] |

| Cell Migration Inhibition | Human Endothelial Cells | 0.10 | [13] |

| Microtubule Dynamicity Inhibition | Human Endothelial Cells | 0.10 | [13] |

| Capillary Tube Formation Inhibition | Human Endothelial Cells | 0.10 | [13] |

| Proliferation Inhibition (IC₅₀) | MCF7 (Breast Cancer) | 3.8 | [14] |

| G₂/M Block (IC₅₀) | MCF7 (Breast Cancer) | 25 | [14] |

Experimental Protocols

The structural elucidation and confirmation of this compound's stereochemistry have been heavily reliant on advanced spectroscopic techniques and complex multi-step total synthesis.

Structural Elucidation via NMR Spectroscopy

The conformation of peloruside A in solution and when bound to microtubules has been determined using a combination of NMR experiments.[15]

-

Protocol: A complete assignment of the ¹H NMR resonance signals is achieved using Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Transferred Nuclear Overhauser Effect Spectroscopy (T-ROESY) experiments[15][16].

-

TOCSY: Used to identify coupled proton spin systems within the molecule.

-

HSQC: Correlates proton signals with their directly attached carbon-13 nuclei.

-

T-ROESY/NOESY: Detects through-space correlations between protons, providing crucial information about the molecule's three-dimensional structure and relative stereochemistry[6][15]. For determining the bioactive conformation, Transferred NOESY (TR-NOESY) experiments are performed on peloruside A in the presence of stabilized microtubules[16][17]. This technique allows for the detection of NOEs of the ligand while it is bound to its large macromolecular target.

Enantioselective Total Synthesis

Several total syntheses of peloruside A and its enantiomer have been reported. A common strategy involves a convergent approach where two advanced fragments are synthesized and then coupled.

-

Representative Synthetic Strategy (Ghosh et al.): An enantioselective synthesis of (+)-peloruside A was achieved through a convergent route[12][18].

-

Fragment Synthesis: The C1-C10 and C11-C24 segments are synthesized separately. Key stereocenters are introduced using established asymmetric reactions such as Brown's asymmetric allylation and Sharpless asymmetric dihydroxylation[12].

-

Fragment Coupling: The two fragments are joined via a stereoselective aldol (B89426) reaction[12].

-

Macrolactonization: The 16-membered macrocycle is formed using Yamaguchi macrolactonization of the seco-acid precursor[12][19].

-

Final Steps: Subsequent steps involve selective methylation of a hemi-ketal and removal of protecting groups to yield the final natural product[12].

-

Caption: Figure 2. Convergent total synthesis workflow for peloruside A.

Mechanism of Action: Microtubule Stabilization

This compound exerts its biological effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

-

Binding: It binds to β-tubulin, promoting the polymerization of tubulin dimers into stable microtubules[4].

-

Stabilization: This stabilization suppresses the dynamic instability of microtubules, a process of rapid growth and shrinkage that is critical for the proper function of the mitotic spindle during cell division[13][14].

-

Cell Cycle Arrest: The resulting dysfunctional mitotic spindle leads to an arrest of the cell cycle in the G2-M phase, which ultimately triggers programmed cell death (apoptosis)[2][3].

References

- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. "Enantioselective total synthesis of peloruside A and spongidepsin" by Xiaoming Xu [docs.lib.purdue.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peloruside A | C27H48O11 | CID 6918506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one | C27H48O11 | CID 11353344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR determination of the bioactive conformation of peloruside A bound to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Unraveling the (-)-Peloruside A Binding Site on β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of (-)-peloruside A on β-tubulin, a critical interaction for the development of novel microtubule-stabilizing anticancer agents. Peloruside A, a natural product isolated from a marine sponge, exhibits potent cytotoxic activity by stabilizing microtubules, similar to the well-known drug paclitaxel. However, a key distinction lies in its binding site on β-tubulin, which is separate from the taxol-binding site.[1][2][3] This unique binding location offers a promising avenue to overcome taxane (B156437) resistance in cancer therapy.[2][3] This document details the precise location of the peloruside A binding site, the critical amino acid residues involved, quantitative binding data, and the experimental methodologies used to elucidate these findings.

The Peloruside A Binding Pocket: A Novel Site on the Microtubule Exterior

Unlike taxanes, which bind to the interior of the microtubule lumen, this compound interacts with a distinct site on the exterior surface of the β-tubulin subunit.[1][4][5] This site is located near the inter-dimer interface with another β-tubulin molecule.[1] The binding of peloruside A is shared with another microtubule-stabilizing macrolide, laulimalide, suggesting a common pharmacophore interaction.[1][2][3]

Studies combining hydrogen-deuterium exchange (HDX) mass spectrometry, molecular docking, and the analysis of resistant cell lines have been instrumental in mapping this novel binding pocket.[1][4][6] These investigations have identified a cavity centered around tyrosine 340 (Y340) of β-tubulin as the core binding region.[1][4][6]

Key Amino Acid Residues Mediating Peloruside A Interaction

Mutagenesis studies and the characterization of cell lines resistant to peloruside A have pinpointed several key amino acid residues within β-tubulin that are crucial for drug binding and efficacy. Mutations in these residues can significantly decrease the binding affinity of peloruside A, leading to drug resistance.[1][7]

The following table summarizes the identified β-tubulin mutations and their impact on peloruside A activity:

| Mutation | Location | Effect on Peloruside A Activity | Reference |

| R306H | Cleft of the binding site | Confers resistance | [1][6] |

| Y340S | Center of the binding cavity | Confers resistance | [1][6] |

| N337D/L | Near the binding cavity | Confers resistance | [1][6][7] |

| A296S | Cleft of the binding site | Confers resistance | [1][6] |

| Q291M | Binding site residue | Increased sensitivity | [7] |

| D295I | Binding site residue | Confers resistance | [7] |

| V333W | Binding site residue | Confers resistance | [7] |

These residues are clustered in a region that forms a cleft where the side chain of peloruside A is thought to dock.[1][6] The location of these mutations provides strong evidence for the precise binding site of this important microtubule-stabilizing agent.

Quantitative Analysis of Peloruside A Binding

The interaction between this compound and β-tubulin has been quantified through various biochemical and cell-based assays. The following tables present key quantitative data from these studies.

Table 1: In Vitro Binding Affinity of [³H]Peloruside A to Tubulin Polymer

| Ligand | Apparent Kd (μM) | Apparent Ki (μM) |

| [³H]Peloruside A | 0.35 | - |

| (11-R)-Peloruside A | - | 9.3 |

| Laulimalide | - | 0.25 |

Data from competitive binding assays with preformed tubulin polymer.[8]

Table 2: Cellular Potency of Peloruside A in Parental and Resistant Ovarian Carcinoma Cell Lines

| Cell Line | Genotype | Peloruside A IC50 (nM) | Resistance Fold-Increase |

| A2780(1A9) Parental | Wild-type β-tubulin | ~6 | - |

| Pel A-D Lines | Mutations in β-tubulin (R306H, Y340S, N337D, A296S) | 60-90 | 10-15 |

IC50 values represent the concentration of drug required to inhibit cell growth by 50%.[1]

Experimental Protocols

The characterization of the peloruside A binding site has relied on a combination of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Generation and Characterization of Peloruside A-Resistant Cell Lines

This protocol describes the selection and analysis of cell lines that have developed resistance to peloruside A, a crucial step in identifying mutations within the drug's binding target.

-

Cell Culture and Drug Treatment: The human ovarian carcinoma cell line A2780(1A9) is cultured in standard conditions. To select for resistant cells, the parental cell line is exposed to gradually increasing concentrations of this compound over a prolonged period.[1]

-

Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population and expanded.

-

Determination of Drug Sensitivity (IC50): The sensitivity of the parental and resistant cell lines to peloruside A and other microtubule-targeting agents is determined using a cell proliferation assay (e.g., MTT or SRB assay). Cells are seeded in 96-well plates and treated with a range of drug concentrations for a defined period (e.g., 72 hours). The IC50 value is calculated from the dose-response curves.[1]

-

Sequencing of β-Tubulin mRNA: Total RNA is extracted from both parental and resistant cell lines. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the coding sequence of the major β-tubulin isotype (class I). The PCR products are then sequenced to identify any mutations.[1]

-

Functional Assays: The effect of peloruside A on the cell cycle is analyzed by flow cytometry. Cells are treated with the drug, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified.[1]

Competitive Binding Assay with [³H]Peloruside A

This assay is used to determine the binding affinity of unlabeled ligands to the peloruside A binding site on tubulin by measuring their ability to displace a radiolabeled form of the drug.

-

Preparation of Taxol-Stabilized Microtubules: Purified tubulin is polymerized in the presence of GTP and then stabilized with paclitaxel. The resulting microtubules are pelleted by ultracentrifugation and resuspended in a suitable buffer.

-

Binding Reaction: A fixed concentration of [³H]peloruside A is incubated with the taxol-stabilized microtubules in the presence of varying concentrations of a competitor ligand (e.g., unlabeled peloruside A, laulimalide, or paclitaxel).

-

Separation of Bound and Free Ligand: The reaction mixture is centrifuged to pellet the microtubules and any bound [³H]peloruside A. The supernatant containing the unbound radioligand is removed.

-

Quantification of Bound Ligand: The amount of radioactivity in the microtubule pellet is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]peloruside A (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

Site-Directed Mutagenesis of β-Tubulin

This technique is employed to introduce specific mutations into the β-tubulin gene to investigate the role of individual amino acid residues in peloruside A binding and activity.

-

Plasmid Preparation: A mammalian expression vector containing the wild-type human βI-tubulin cDNA is used as a template.

-

Mutagenesis Reaction: Site-specific mutations are introduced using a commercially available site-directed mutagenesis kit according to the manufacturer's instructions. This typically involves PCR with primers containing the desired mutation.

-

Transformation and Selection: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then purified and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Transfection into Mammalian Cells: The wild-type and mutant β-tubulin constructs are transfected into a suitable mammalian cell line (e.g., HEK293 or HeLa cells).

-

Analysis of Drug Sensitivity: The sensitivity of the transfected cells to peloruside A and other microtubule-targeting agents is assessed using cell viability assays as described previously.[7]

Visualizing the Molecular Landscape and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.

Figure 1: Distinct binding sites of microtubule stabilizers on β-tubulin.

Figure 2: Workflow for generating and analyzing peloruside A-resistant cell lines.

Figure 3: Experimental workflow for the competitive radioligand binding assay.

References

- 1. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peloruside A does not bind to the taxoid site on beta-tubulin and retains its activity in multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. βI-tubulin mutations in the laulimalide/peloruside binding site mediate drug sensitivity by altering drug-tubulin interactions and microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Assembly-Inducing Laulimalide/Peloruside A Binding Site on Tubulin: Molecular Modeling and Biochemical Studies with [3H]Peloruside A: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Pharmacology and Toxicology Profile of (-)-Peloruside A: A Technical Guide

An in-depth analysis of a novel microtubule-stabilizing agent with significant therapeutic potential.

(-)-Peloruside A, a natural product isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a promising antimitotic agent with a distinct pharmacological profile that sets it apart from classical microtubule-targeting drugs like paclitaxel (B517696).[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, preclinical efficacy, and safety profile, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Non-Taxoid Site Microtubule Stabilizer

This compound exerts its potent cytotoxic effects by stabilizing microtubules, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] Unlike taxanes, which bind to a site on the interior of the β-tubulin subunit, peloruside A occupies a unique, external binding site on β-tubulin.[5][6][7] This distinct binding site is shared with or overlaps that of another marine natural product, laulimalide (B1674552).[6][7][8]

This unique mechanism of action has several important implications:

-

Overcoming Drug Resistance: this compound retains its activity in cancer cell lines that have developed resistance to paclitaxel through mechanisms such as overexpression of the P-glycoprotein (P-gp) efflux pump or mutations in the taxoid-binding site of β-tubulin.[9][10]

-

Synergistic Potential: Due to its different binding site, this compound exhibits synergistic effects when used in combination with taxoid-site drugs like paclitaxel and epothilone (B1246373) A, enhancing their antimitotic and cytotoxic activities.[11][12]

The stabilization of microtubules by peloruside A disrupts their dynamic instability, leading to a cascade of cellular events culminating in apoptosis. Key downstream effects include:

-

Cell Cycle Arrest: Treatment with this compound leads to a potent block in the G2/M phase of the cell cycle.[1][2][4]

-

Apoptosis Induction: The sustained mitotic arrest triggers programmed cell death (apoptosis).[1][2][13]

-

Anti-Angiogenic Properties: At concentrations significantly lower than those required for mitotic arrest, peloruside A potently inhibits endothelial cell migration, a crucial process in angiogenesis.[14]

In Vitro Pharmacology

The cytotoxic and anti-migratory activities of this compound have been evaluated in a wide range of cancer cell lines and endothelial cells.

Cytotoxicity

This compound demonstrates potent cytotoxicity against various human cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H460 | Non-Small Cell Lung Cancer | 6 - 60 | [9] |

| A549 | Non-Small Cell Lung Cancer | 6 - 60 | [9] |

| NCI/ADR-RES | Breast Cancer (P-gp overexpressing) | Not specified | [15] |

| 1A9 | Ovarian Carcinoma | Not specified | [11] |

| HL-60 | Myeloid Leukemia | Not specified | [11] |

| P388 | Murine Leukemia | 18 | [16] |

| MCF7 | Breast Cancer | 3.8 | [17] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | - | 20 (antimitotic) | [14] |

Anti-Migratory and Anti-Angiogenic Effects

A remarkable feature of this compound is its exceptional potency in inhibiting endothelial cell migration at concentrations significantly lower than those required for cytotoxicity. This suggests a wide therapeutic window for potential anti-angiogenic applications.

| Cell Type | Parameter | IC50 (nM) | Reference |

| HUVEC | Inhibition of Cell Migration | 0.1 | [14] |

| HUVEC | Inhibition of Mitosis | 20 | [14] |

In Vivo Pharmacology and Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo antitumor efficacy of this compound.

| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| H460 | Non-Small Cell Lung Cancer | 5 mg/kg, QD x 5, i.p. | 84 | [15][18] |

| H460 | Non-Small Cell Lung Cancer | 10 mg/kg, QD x 5, i.p. | 95 | [15][18] |

| A549 | Non-Small Cell Lung Cancer | Varied schedules, i.p. | 51 - 74 | [15][18] |

| NCI/ADR-RES | Breast Cancer (P-gp overexpressing) | Not specified | Superior to doxorubicin (B1662922) and paclitaxel | [15][18] |

Toxicology and Safety Profile

Preclinical toxicology studies in mice have provided initial insights into the safety profile of this compound.

-

Body Weight Loss: In xenograft studies, administration of peloruside A at effective doses (5 and 10 mg/kg) resulted in a significant body weight loss of 20-26% by day 12, which was comparable to the weight loss observed with paclitaxel treatment.[15]

-

Mortality: A high dose of 20 mg/kg (QD x 5) was associated with high mortality in mice.[15]

-

Combination Toxicity: Combination therapy of peloruside A with paclitaxel also resulted in high mortality in one study.[15]

These findings indicate that while this compound is a highly effective antitumor agent, careful dose optimization and monitoring for toxicity are crucial for its further development.

Experimental Protocols

Cell Proliferation and Cytotoxicity Assays

MTT Assay:

-

Seed cells (e.g., ovarian carcinoma 1A9, myeloid leukemic HL-60) in 96-well plates and allow to adhere overnight.

-

Treat cells with a range of concentrations of this compound, paclitaxel, or combinations of both for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[11][12]

Cell Cycle Analysis

Propidium (B1200493) Iodide Staining and Flow Cytometry:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Rehydrate the cells in PBS and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in the G2/M phase of the cell cycle is determined from the DNA content histogram.[11][12]

Microtubule Stabilization Assay

In Situ Cell Assay:

-

Culture cells (e.g., HL-60) and treat with various concentrations of this compound for a defined period (e.g., 5 hours).

-

Lyse the cells in a microtubule-stabilizing buffer.

-

Separate the soluble (unpolymerized) and particulate (polymerized) tubulin fractions by centrifugation.

-

Resolve the proteins in each fraction by SDS-PAGE.

-

Perform Western blotting using an antibody against β-tubulin to detect the amount of tubulin in each fraction. An increase in the particulate fraction indicates microtubule stabilization.[11][12]

In Vivo Xenograft Studies

Athymic nu/nu Mouse Model:

-

Inject human cancer cells (e.g., H460, A549) subcutaneously into the flank of athymic nu/nu mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound, vehicle control, or standard-of-care drugs (e.g., paclitaxel, docetaxel) via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily for 5 days).

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

Calculate the percent tumor growth inhibition (%TGI) at the end of the study.[15][18]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to apoptosis and anti-angiogenesis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship of Peloruside A's Activity in Resistant Cells

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peloruside A Inhibits Growth of Human Lung and Breast Tumor Xenografts in an Athymic nu/nu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Profile of (-)-Peloruside A: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Cytotoxic Activities of (-)-Peloruside A on Cancer Cells.

Introduction

This compound, a natural product isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a potent antimitotic agent with significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its cytotoxic profile, the experimental methodologies employed in its evaluation, and its underlying mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific evidence.

Mechanism of Action: Microtubule Stabilization Leading to Apoptosis

This compound exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[3] This activity is analogous to that of the widely used chemotherapeutic agent paclitaxel; however, peloruside A binds to a distinct site on the microtubule, suggesting a potential for efficacy in paclitaxel-resistant cancers.[3] The stabilization of microtubules disrupts their dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division.[2][3]

This interference with microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2][4] Studies have indicated that this apoptotic response can be dependent on the tumor suppressor protein p53, particularly under hypoxic conditions.[4] While the precise downstream signaling cascade is an area of ongoing research, evidence suggests a complex interplay of cell cycle checkpoint proteins and apoptosis regulators. One study noted a lack of activation of the initiator caspases-8 and -9 at a specific concentration and time point, hinting at a nuanced or alternative mechanism of apoptosis induction.[5]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potency of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness in inhibiting cell growth by 50%, are summarized in the table below. These data demonstrate that this compound exhibits potent cytotoxic activity in the nanomolar range across various cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 7.7 | [1] |

| H460 | Non-Small Cell Lung Cancer | 4.3 | [1] |

| MCF7 | Breast Adenocarcinoma | 3.8 | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | 5.2 | [1] |

| OVCAR-3 | Ovarian Carcinoma | 3.1 | [1] |

| SK-OV-3 | Ovarian Carcinoma | 4.5 | [1] |

| PC-3 | Prostate Adenocarcinoma | 6.8 | [1] |

| DU145 | Prostate Carcinoma | 8.1 | [1] |

| PANC-1 | Pancreatic Carcinoma | 9.5 | [1] |

| MIA PaCa-2 | Pancreatic Carcinoma | 11.2 | [1] |

| HCT116 | Colon Carcinoma | 5.9 | [1] |

| HT-29 | Colon Adenocarcinoma | 7.2 | [1] |

| HL-60 | Promyelocytic Leukemia | 2.5 | [5] |

| 1A9 | Ovarian Carcinoma | 3.5 | [1] |

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

After the incubation period, gently add 100 µL of cold 10% TCA to each well on top of the existing medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Carefully remove the supernatant and wash the wells five times with tap water.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Data Acquisition:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Assessment

References

- 1. p53 interferes with microtubule-stabilizing agent-induced apoptosis in prostate and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

(-)-Peloruside A: A Deep Dive into its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Peloruside A, a natural macrolide isolated from the marine sponge Mycale hentscheli, has emerged as a potent microtubule-stabilizing agent with significant antimitotic and anticancer properties.[1][2][3][4] Its mechanism of action, while similar in outcome to the well-known taxanes, involves binding to a distinct site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance.[5][6] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, detailing its molecular mechanism, summarizing key quantitative data, and providing established experimental protocols for its study.

Mechanism of Action: Microtubule Stabilization and G2/M Arrest

This compound exerts its primary effect by binding to β-tubulin and stabilizing microtubules.[7][8] This hyperstabilization disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division.[8][9] The inability of the mitotic spindle to function correctly activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[10] The sustained activation of the SAC prevents the cell from proceeding from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2][3][4][7] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), contributing to the cytotoxic effects of this compound against cancer cells.[1][2][3][4][11]

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell proliferation and cell cycle distribution across various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| HL-60 | Human Myeloid Leukemia | 7 ± 4 | 48 | MTT |

| H441 | Human Lung Adenocarcinoma | Not explicitly stated, but effective at 100 nM | 48 | Not specified |

| HUVEC | Human Umbilical Vein Endothelial Cells | 20 | 24 | Mitotic Index |

| 1A9 | Human Ovarian Carcinoma | Not specified, but effects seen at 40 nM and 100 nM | Not specified | Not specified |

| 32D-ras | H-ras-transformed murine cells | Not specified, but potent apoptosis induction at 1.6 µM | 14 | Annexin-V/PI |

Data compiled from multiple sources.[3][9][10][11]

Table 2: Induction of Mitotic Arrest by this compound

| Cell Line | Concentration | % Metaphase-Arrested Cells | Exposure Time (h) |

| H441 | 1 µM | 34 ± 2 | 24 |

| HUVEC | 20 nM (IC50) | ~50 (mitotic index) | 24 |

For comparison, 1 µM Paclitaxel resulted in 64 ± 4% metaphase-arrested H441 cells under the same conditions.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a vehicle-treated control.

-

Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours (can be stored at -20°C for longer periods).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy for Microtubule Analysis

This technique allows for the visualization of microtubule organization within cells.

Materials:

-

Microscope coverslips

-

Microtubule-stabilizing buffer (e.g., containing PIPES, EGTA, MgCl₂, and a non-ionic detergent)

-

Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a vehicle control.

-

Permeabilization and Fixation: Gently wash the cells with pre-warmed PBS. Permeabilize with microtubule-stabilizing buffer for a brief period, followed by fixation with ice-cold methanol or paraformaldehyde.

-

Blocking: Wash the fixed cells with PBS and block with a suitable blocking buffer (e.g., PBS containing bovine serum albumin and a non-ionic detergent) to reduce non-specific antibody binding.

-

Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. This compound-treated cells are expected to show characteristic microtubule bundling and the formation of multiple asters in mitotic cells.[3]

Caption: A typical workflow for studying this compound's effects.

Signaling Pathways and Molecular Consequences

The G2/M arrest induced by this compound is a complex process involving several key regulatory proteins. The disruption of the mitotic spindle leads to the activation of the Spindle Assembly Checkpoint (SAC). Key proteins of the SAC, such as MAD2 and BUBR1, are recruited to unattached kinetochores, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[10] This inhibition prevents the degradation of cyclin B1 and securin, proteins that are essential for the progression from metaphase to anaphase. The sustained high levels of cyclin B1/CDK1 activity maintain the cell in a mitotic state. Low concentrations of this compound have been shown to cause premature dissociation of MAD2 and BUBR1, potentially leading to aneuploidy.[10] Furthermore, prolonged mitotic arrest can lead to the upregulation of the tumor suppressor protein p53, which can contribute to the induction of apoptosis or cellular senescence.[12]

Caption: Key signaling events in this compound-mediated cell cycle arrest.

Conclusion and Future Directions

This compound is a potent microtubule-stabilizing agent that induces G2/M cell cycle arrest and apoptosis in cancer cells. Its distinct binding site on β-tubulin and its efficacy in taxane-resistant cell lines highlight its potential as a valuable therapeutic agent.[5] Further research should focus on elucidating the precise molecular interactions at its binding site, exploring its synergistic effects with other chemotherapeutic agents, and evaluating its in vivo efficacy and safety profile in preclinical and clinical settings. The detailed understanding of its impact on cell cycle progression is fundamental to its development as a next-generation anticancer drug.

References

- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for the synthesis of the novel antitumor agent peloruside A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncoscience.us [oncoscience.us]

- 10. Peloruside A, a microtubule-stabilizing agent, induces aneuploidy in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Structural Similarities of (-)-Peloruside A to Other Macrolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Peloruside A, a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli, has emerged as a promising candidate in cancer chemotherapy. Its unique mechanism of action and structural features, particularly when compared to other microtubule-targeting macrolides, offer valuable insights for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structural similarities and differences between this compound and other key macrolides, focusing on their binding interactions with tubulin and the resulting biological activities.

Structural Overview and Comparison

This compound is a 16-membered macrolide characterized by a polyketide backbone with several stereocenters.[1] Its structure shares some broad similarities with other microtubule-stabilizing macrolides like laulimalide (B1674552) and the epothilones. However, the specific arrangement of its functional groups and overall conformation distinguish it significantly, leading to a distinct binding mode on the tubulin polymer.

This compound and Laulimalide: A Shared, Non-Taxoid Binding Site

A critical aspect of peloruside A's pharmacology is its interaction with β-tubulin at a site distinct from the well-characterized taxoid-binding pocket occupied by paclitaxel (B517696) and the epothilones.[2][3][4] Competitive binding studies have demonstrated that peloruside A and laulimalide, another marine-derived macrolide, compete for the same or an overlapping binding site.[2][3][5] This novel binding location is situated on the exterior surface of the microtubule.[6][7]

X-ray crystallography has revealed that both peloruside A and laulimalide utilize their macrolide core structures to interact with a second tubulin dimer across protofilaments, a mechanism that contributes to microtubule stabilization.[6] Despite sharing a binding site, structural differences between peloruside A and laulimalide, such as the nature and orientation of their side chains, likely influence their specific interactions and biological potency.[8][9]

Comparison with Paclitaxel and Epothilones: Different Binding Pockets, Convergent Function

In contrast to peloruside A and laulimalide, paclitaxel (a taxane) and the epothilones are macrolides that bind to the taxoid site on the luminal side of the β-tubulin subunit.[10][11] While their binding sites are topographically distinct from the peloruside A/laulimalide site, the functional consequence is the same: stabilization of the microtubule polymer, leading to mitotic arrest and apoptosis.[1][11]

The existence of two distinct binding sites for microtubule-stabilizing agents has significant therapeutic implications. The activity of peloruside A is not affected by mutations in the taxoid-binding site that confer resistance to paclitaxel.[2][12] Furthermore, the use of peloruside A in combination with taxoid-site binders can result in synergistic effects in inhibiting cancer cell proliferation.[13][14]

Quantitative Biological Data

The following tables summarize key quantitative data comparing the biological activity of this compound with other microtubule-stabilizing macrolides.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | A2780 (Ovarian) | ~6 | [3] |

| HUVEC (Mitosis) | 20 | [15] | |

| MCF7 (Prolif.) | 3.8 | [16] | |

| MCF7 (G2/M) | 25 | [16] | |

| HL-60 (Leukemia) | 10 | [17] | |

| Paclitaxel | A2780 (Ovarian) | ~2 | [3] |

| HUVEC (Mitosis) | 8 | [15] | |

| Peloruside E | HL-60 (Leukemia) | 90 | [18] |

| Laulimalide Analog | MDA-MB-435 | ~100x less potent than Laulimalide | [19] |

Table 1: Comparative IC50 Values for Microtubule-Stabilizing Agents.

| Parameter | Peloruside A (25 nM) | Reference |

| Dynamicity Inhibition | 45% | [16] |

| Growth Rate Reduction | 24% | [16] |

| Growth Length Reduction | 41% | [16] |

| Time in Pause Increase | 53% | [16] |

| Time Growing Reduction | 36% | [16] |

| Length-based Catastrophe Inc. | 67% | [16] |

Table 2: Effects of this compound on Microtubule Dynamics in MCF7 Cells.

Experimental Protocols

Microtubule Stabilization Assay (In Vitro)

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin.

Methodology:

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP, a buffer (e.g., PIPES), and MgCl2 is prepared.

-

Initiation of Polymerization: The tubulin solution is added to the reaction mixture pre-warmed to 37°C in the presence of the test compound (e.g., peloruside A) or a control (e.g., paclitaxel or DMSO).

-